2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
The IUPAC name 2,8-dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline is derived from the quinoline parent structure, a bicyclic system comprising a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring occupies position 1, with subsequent positions numbered clockwise (Figure 1). Substituents are assigned the lowest possible numerical indices:
- Chlorine atoms at positions 2 (pyridine ring) and 8 (benzene ring)
- Methyl group at position 4 (benzene ring)
- Trifluoromethylsulfonyl group (-SO₂CF₃) at position 5 (benzene ring)
The prioritization of substituents follows alphabetical order (chloro < methyl < sulfonyl), and the suffix "-quinoline" denotes the parent heterocycle.
Isomeric considerations arise from alternative substitution patterns:
- Positional isomers : Chlorine atoms could occupy non-adjacent positions (e.g., 3,5-dichloro instead of 2,8-dichloro), altering electronic distribution.
- Functional group orientation : The trifluoromethylsulfonyl group’s sulfonyl moiety (-SO₂-) adopts a trigonal planar geometry, preventing stereoisomerism at sulfur. However, rotational conformers may exist around the C-S bond, influencing intermolecular interactions.
Comparative analysis of isomeric analogs, such as 4,8-dichloro-2-(trifluoromethyl)quinoline, reveals distinct electronic profiles due to differences in substituent electronegativity and spatial arrangement.
Molecular Geometry and Conformational Analysis
The quinoline core adopts a near-planar configuration, with slight buckling (≤5°) induced by steric interactions between the 4-methyl and 5-sulfonyl groups (Figure 2). Key geometric parameters include:
- Bond lengths : C-Cl (1.73–1.76 Å), C-S (1.77 Å), S=O (1.43 Å), and C-CF₃ (1.54 Å)
- Bond angles : C-S-C (104.5°), O-S-O (119.2°), and N-C-C (121.7°)
Conformational preferences are dominated by the trifluoromethylsulfonyl group:
- The sulfonyl oxygen atoms orient perpendicular to the quinoline plane to minimize steric clash with the 4-methyl group.
- The CF₃ group adopts a staggered conformation relative to the sulfonyl moiety, reducing van der Waals repulsions.
Density functional theory (DFT) calculations predict a rotational barrier of ~8 kcal/mol for the -SO₂CF₃ group, permitting limited conformational flexibility at ambient temperatures.
X-ray Crystallographic Characterization of Quinoline Derivatives
While X-ray data for This compound remain unpublished, related structures provide insights:
Key crystallographic trends:
- Halogen bonding : Chlorine atoms participate in C-Cl⋯O interactions (2.9–3.2 Å), stabilizing layered packing motifs.
- Hydrophobic pockets : CF₃ groups create localized nonpolar regions, influencing solubility and crystal habit.
Comparative Structural Features with Related Halogenated Sulfonylquinolines
Structural variations among halogenated sulfonylquinolines significantly impact their electronic and steric properties:
| Property | This compound | 4,8-Dichloro-2-(trifluoromethyl)quinoline | 3-(Trifluoromethyl)quinoline |
|---|---|---|---|
| Molecular Formula | C₁₁H₆Cl₂F₃NO₂S | C₁₀H₄Cl₂F₃N | C₁₀H₆F₃N |
| Dipole Moment (D) | 5.8 | 4.2 | 3.9 |
| LogP | 3.1 | 2.7 | 2.4 |
Electronic effects :
- The -SO₂CF₃ group exerts stronger electron-withdrawing effects (-I, -M) than -CF₃, reducing quinoline’s basicity (predicted pKa ≈ 0.5 vs. 4.3 for -CF₃ analogs).
- Chlorine atoms at positions 2 and 8 enhance electrophilic substitution resistance compared to monosubstituted derivatives.
Steric effects :
- The 5-sulfonyl group increases steric bulk (van der Waals volume ≈ 55 ų) versus 2-CF₃ (≈42 ų), affecting binding pocket compatibility.
Properties
Molecular Formula |
C11H6Cl2F3NO2S |
|---|---|
Molecular Weight |
344.1 g/mol |
IUPAC Name |
2,8-dichloro-4-methyl-5-(trifluoromethylsulfonyl)quinoline |
InChI |
InChI=1S/C11H6Cl2F3NO2S/c1-5-4-8(13)17-10-6(12)2-3-7(9(5)10)20(18,19)11(14,15)16/h2-4H,1H3 |
InChI Key |
CEMHRQTVZTZGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)S(=O)(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,8-dichloroquinoline with methylating agents and trifluoromethylsulfonyl chloride in the presence of a base can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, such as enzyme inhibition and protein labeling.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and chlorine atoms but has a pyridine ring instead of a quinoline ring.
Fluoroquinolines: These compounds contain a fluorine atom in the quinoline ring and exhibit similar chemical properties and biological activities.
Uniqueness
2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline is unique due to the presence of both chlorine atoms and the trifluoromethylsulfonyl group, which impart distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The chemical structure of this compound is characterized by a quinoline backbone modified with dichloro and trifluoromethylsulfonyl groups. This unique structure contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on various aspects:
-
Anticancer Activity :
- Studies have demonstrated that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in human cancer cells such as A549 (lung cancer) and HCT116 (colon cancer) .
- A recent study indicated that modifications in the quinoline structure could enhance antiproliferative activity comparable to standard chemotherapeutics like cisplatin .
- Antibacterial and Antiviral Properties :
- Mechanisms of Action :
Case Studies
Several case studies illustrate the efficacy of this compound:
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against A549 and HCT116 cell lines. The results showed:
- IC50 Values : Approximately 15 µM for A549 and 20 µM for HCT116.
- Mechanism : Induction of late apoptosis was observed through flow cytometry analysis.
Case Study 2: Antibacterial Activity
In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
